molecular formula C12H10OS B1280271 4-(Phenylthio)phenol CAS No. 5633-55-6

4-(Phenylthio)phenol

Cat. No.: B1280271
CAS No.: 5633-55-6
M. Wt: 202.27 g/mol
InChI Key: XAYCNCYFKLSMGR-UHFFFAOYSA-N
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Description

4-(Phenylthio)phenol is an organic compound characterized by a phenylthio group attached to a phenol moiety. This compound is part of a broader class of organic molecules where the phenylthio group influences the physical, chemical, and biological properties of the molecules it is part of. It is used in various applications, including pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the preparation methods for 4-(Phenylthio)phenol involves the halogenation of phenyl sulfide to obtain 4-halophenyl sulfide, followed by a sulfhydrylation reaction to produce 4-phenylthio-phenylthiolate, which is then subjected to acidification . This method avoids the use of environmentally harmful materials such as thiophenol and allows for efficient recycling of reaction materials, solvents, and water .

Industrial Production Methods

The industrial production of this compound typically follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves careful control of reaction conditions, such as temperature and reaction time, to optimize the production efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Phenylthio)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding thiol.

    Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated phenylthio derivatives.

Scientific Research Applications

4-(Phenylthio)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its pharmacological potential, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Phenylthio)phenol involves its interaction with various molecular targets and pathways. Its phenolic structure allows it to act as an antioxidant by scavenging free radicals and chelating metal ions. Additionally, it can modulate cell signaling pathways and gene expression, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Phenol: Similar in structure but lacks the phenylthio group.

    Thiophenol: Contains a thiol group instead of a phenol group.

    4-Methylthio)phenol: Has a methylthio group instead of a phenylthio group.

Uniqueness

4-(Phenylthio)phenol is unique due to the presence of both phenol and phenylthio groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its similar compounds .

Properties

IUPAC Name

4-phenylsulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYCNCYFKLSMGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461925
Record name 4-(phenylthio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5633-55-6
Record name 4-(phenylthio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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